molecular formula C15H11ClF3N5O4S B1684325 Kobe0065 CAS No. 436133-68-5

Kobe0065

Cat. No. B1684325
M. Wt: 449.8 g/mol
InChI Key: KSJVAYBCXSURMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kobe0065 is an H-Ras-cRaf1 interaction inhibitor, exhibiting potent activity to competitively inhibit the binding of H-Ras·GTP to c-Raf-1 RBD .


Synthesis Analysis

Kobe0065 was identified through a high-throughput screening technique based on a competitive binding assay . It was found to exhibit synergistic binding to the VP30/NP interface of the Ebola virus (EBOV) when combined with another compound, Embelin .


Molecular Structure Analysis

The molecular structure of Kobe0065 has been analyzed in various studies . It has been found to bind to the VP30-NP interface of the EBOV and inhibit its transcription and replication .


Chemical Reactions Analysis

Kobe0065 has been found to inhibit the binding of H-Ras·GTP to c-Raf-1 RBD . It also inhibits the phosphorylation of MEK and ERK, downstream kinases of Raf .


Physical And Chemical Properties Analysis

Kobe0065 is a solid compound with a molecular weight of 449.79 and a molecular formula of C15H11ClF3N5O4S .

Scientific Research Applications

Marine Meteorological Research

  • The use of the International Comprehensive Ocean and Atmosphere Data Set (ICOADS) and the Kobe Collection for the 20th century has enabled global objective analyses of sea‐surface temperatures (SSTs) and other marine meteorological variables. This research aims to enhance the understanding of historical marine meteorological data and evaluate the Kobe Collection's data quality (Ishii et al., 2005).

Earthquake, Tsunami, and Volcano Monitoring

  • The integration of land and seafloor observation networks by the National Research Institute for Earth Science and Disaster Resilience (NIED) into MOWLAS (Monitoring of Waves on Land and Seafloor) aims to provide comprehensive monitoring of earthquakes, tsunamis, and volcanoes across Japan. This initiative seeks to leverage technology for real-time observations and data processing to mitigate disaster impacts (Aoi et al., 2020).

Science and Technology Research Ethics and Policy

  • A team at Kobe University is exploring the methods, ethics, and policies surrounding modern science and technology. This research emphasizes the integration of scientific inquiry methods, value norms, and the political and economic factors influencing science and technology. The goal is to incorporate these findings into educational curricula (Matsuda, 2020).

Safety And Hazards

Kobe0065 is classified as toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The antiviral efficacy of Kobe0065 against the EBOV provides a strong incentive for further developing this compound in future studies . It may also serve as a scaffold for the development of Ras inhibitors with higher potency and specificity .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-hydrazinecarbothioamide

CAS RN

436133-68-5
Record name 436133-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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